

Synthesis and characterization of N2S2-Cbmbc ligand

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Compound of Interest

Compound Name: N2S2-Cbmbc

Cat. No.: B12419908

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An in-depth search for a specific ligand named "**N2S2-Cbmbc**" did not yield results corresponding to a known chemical entity with this designation in publicly available scientific literature. The term "Cbmbc" may represent a non-standard abbreviation, an internal project code, or a novel, unpublished compound.

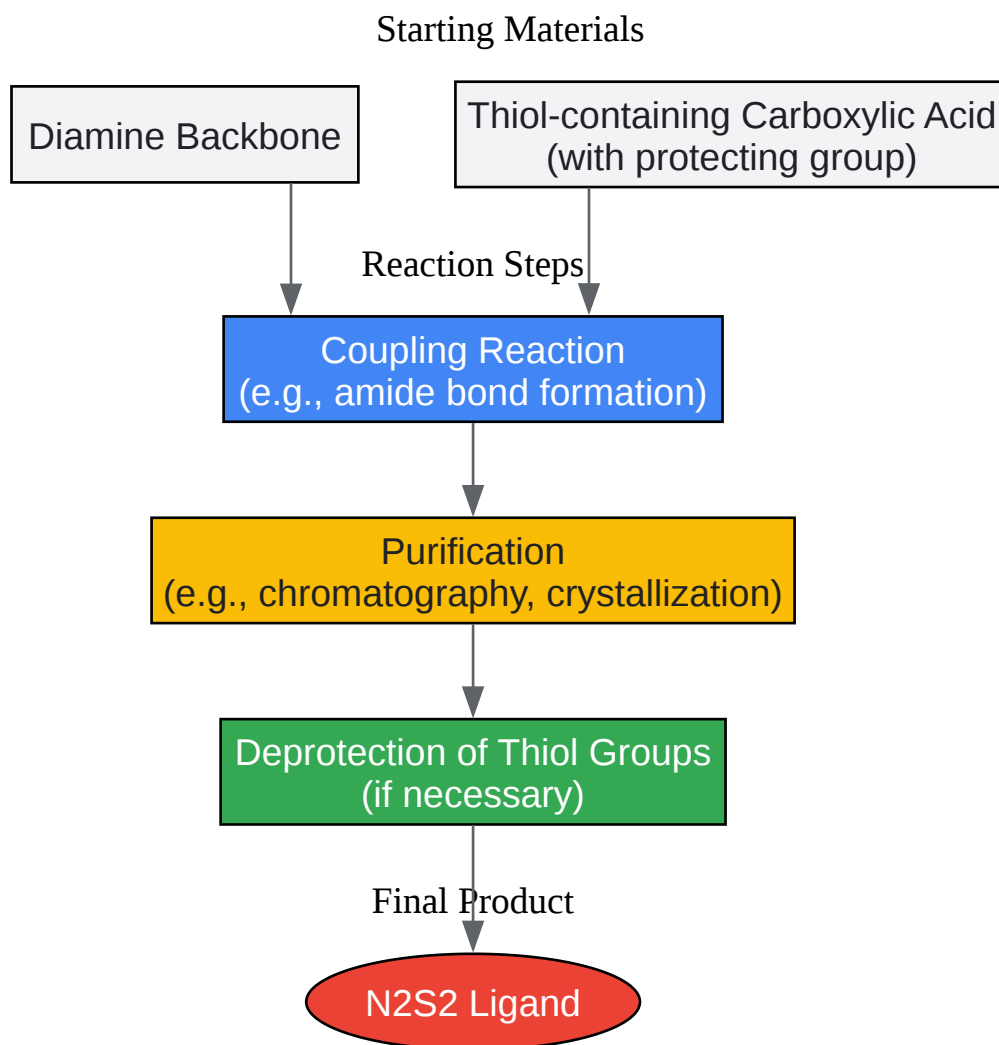
However, the "N2S2" core refers to a well-established class of tetradentate chelating ligands containing two nitrogen and two sulfur donor atoms. These ligands are of significant interest, particularly in the field of radiopharmaceuticals for their ability to form stable complexes with metallic radionuclides like Technetium-99m (99mTc) and Rhenium-186/188 (186/188Re).^{[1][2]}

This guide provides a comprehensive overview of the synthesis and characterization of N2S2-type ligands, intended for researchers, scientists, and professionals in drug development. It outlines general methodologies and provides a specific example of a dicarboxylate diamide dimercaptide (DADT) N2S2 ligand to illustrate the experimental protocols and data presentation.

Synthesis of N2S2 Ligands

The synthesis of N2S2 ligands typically involves the coupling of a diamine backbone with thiol-containing carboxylic acids or their activated derivatives. The thiol groups are often protected during the synthesis and deprotected in the final step or in situ during radiolabeling.

A general synthetic workflow is depicted below:



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Caption: General workflow for the synthesis of N₂S₂ ligands.

Experimental Protocol: Synthesis of a Dicarboxylate Diamide Dimercaptide (N₂S₂) Ligand

This protocol is based on the synthesis of novel diamide dimercaptide ligands for potential use as renal radiopharmaceuticals.[3] The synthesis involves the reaction of a diamine with a thiol-protected mercaptoacetic acid derivative.

Materials:

- Appropriate diamine (e.g., ethylenediamine derivative)
- S-protected mercaptoacetic acid (e.g., S-benzoylmercaptoacetic acid)
- Coupling agent (e.g., dicyclohexylcarbodiimide - DCC)
- Solvent (e.g., acetonitrile)
- Base (e.g., 4-dimethylaminopyridine - DMAP)

Procedure:

- Dissolve the S-protected mercaptoacetic acid (2 equivalents) and the diamine (1 equivalent) in anhydrous acetonitrile.
- Add a catalytic amount of DMAP to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of DCC (2.2 equivalents) in acetonitrile to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Characterize the protected ligand by NMR and mass spectrometry.
- For radiolabeling, the benzoyl protecting groups are typically removed in situ using a strong base.

Characterization of N₂S₂ Ligands

The characterization of newly synthesized N₂S₂ ligands is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic and Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure of the ligand. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.^[4]
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized ligand, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule, such as amides (C=O stretching) and N-H bonds.^[5]
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the ligand. A pure compound will show a single peak in the chromatogram under specific conditions.
- X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule, providing unequivocal structural proof.

Data Presentation

Quantitative data from the characterization of an N₂S₂ ligand and its metal complex are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Data for a Representative N₂S₂ Ligand

Parameter	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ N ₂ O ₄ S ₂	
Molecular Weight	428.5 g/mol	
¹ H NMR (CDCl ₃ , δ ppm)	7.9-7.4 (m, 10H, Ar-H), 4.2 (t, 2H, CH ₂), 3.8 (s, 4H, SCH ₂), 3.5 (t, 2H, CH ₂)	
¹³ C NMR (CDCl ₃ , δ ppm)	191.0 (C=O, benzoyl), 168.0 (C=O, amide), 133.5, 129.0, 127.5 (Ar-C), 40.0 (CH ₂), 35.0 (SCH ₂)	
Mass Spec (m/z)	429.1 [M+H] ⁺	
HPLC Purity	>98%	

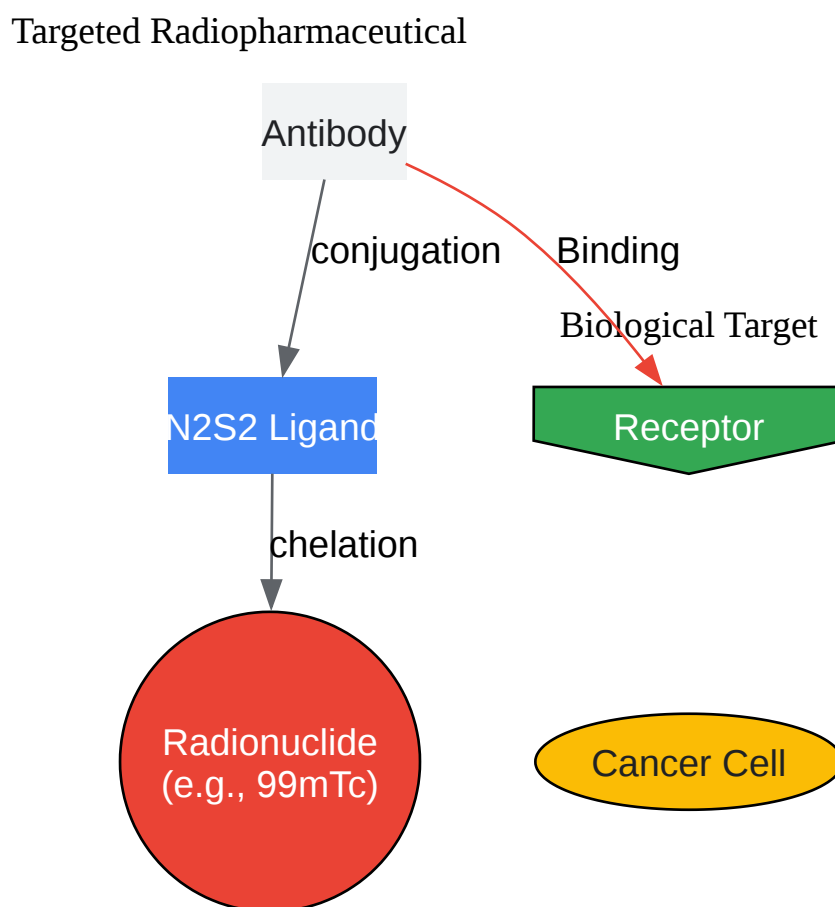
Table 2: X-ray Crystallographic Data for a [⁹⁹TcO(N₂S₂)]⁻ Complex

Parameter	Value	Reference
Crystal System	Monoclinic	
Space Group	P2 ₁ /n	
Tc-N Bond Distance (Å)	2.002(12), 1.984(12)	
Tc-S Bond Distance (Å)	2.300(5), 2.286(5)	
Tc=O Bond Distance (Å)	1.667(11)	
Coordination Geometry	Square-pyramidal	

Application in Targeted Radiopharmaceuticals

N₂S₂ ligands are often used as bifunctional chelators. They possess a strong metal-binding site (the N₂S₂ core) and a functional group that can be conjugated to a biomolecule, such as an antibody or a peptide. This allows for the targeted delivery of a radionuclide to a specific biological target, for example, a cancer cell.

The following diagram illustrates the concept of an N2S2-chelated radiopharmaceutical targeting a cancer cell.



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Caption: Targeted delivery of a radionuclide using an antibody-N2S2 conjugate.

Conclusion

While the specific "**N2S2-Cbmbc**" ligand remains unidentified in the current literature, the broader class of N2S2 ligands represents a versatile and important platform in medicinal chemistry. Their synthesis is well-established, and they can be thoroughly characterized using a range of modern analytical techniques. Their ability to stably chelate radiometals makes them invaluable for the development of targeted diagnostic and therapeutic radiopharmaceuticals.

The methodologies and data presented in this guide provide a solid foundation for researchers working with this class of compounds.

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